Butyl icosanoate

Description

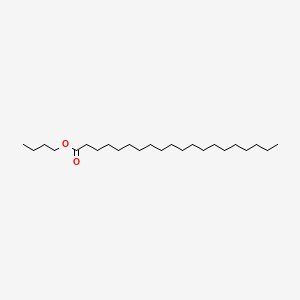

Butyl icosanoate (CAS 26718-91-2), also known as eicosanoic acid butyl ester, is a long-chain fatty acid ester derived from the esterification of eicosanoic acid (C20:0) with butanol. With a molecular formula of C24H48O2 and a molecular weight of 368.6 g/mol, it is characterized by its high hydrophobicity and stability.

Properties

IUPAC Name |

butyl icosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(25)26-23-6-4-2/h3-23H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRBMKGXBAVSQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067239 | |

| Record name | Eicosanoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26718-91-2 | |

| Record name | Eicosanoic acid, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26718-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosanoic acid, butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026718912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eicosanoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl icosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl icosanoate can be synthesized through the esterification reaction between icosanoic acid (arachidic acid) and butanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of butyl icosanoate involves the continuous esterification process. This method ensures a higher yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, and the product is subsequently purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Butyl icosanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the breakdown of butyl icosanoate into icosanoic acid and butanol in the presence of water and an acid or base catalyst.

Transesterification: This reaction involves the exchange of the butyl group with another alcohol in the presence of an acid or base catalyst.

Major Products Formed:

Hydrolysis: Icosanoic acid and butanol.

Transesterification: A new ester and butanol.

Scientific Research Applications

Chemistry: Butyl icosanoate is used as a reference compound in the study of esterification and transesterification reactions. It serves as a model compound for understanding the kinetics and mechanisms of these reactions .

Biology and Medicine: In biological research, butyl icosanoate is used to study the metabolism of long-chain fatty acid esters. It is also investigated for its potential use in drug delivery systems due to its ability to form stable emulsions .

Industry: Butyl icosanoate is used as a plasticizer in the production of polymers and as a lubricant in various industrial applications. Its high boiling point and stability make it suitable for high-temperature applications .

Mechanism of Action

The mechanism of action of butyl icosanoate involves its hydrolysis to release icosanoic acid and butanol. The released icosanoic acid can interact with various molecular targets, including enzymes involved in fatty acid metabolism. The ester bond in butyl icosanoate is susceptible to hydrolysis by esterases, leading to the release of its constituent molecules .

Comparison with Similar Compounds

Structural Differences :

- Butyl icosanoate: C24H48O2 (eicosanoic acid ester).

- n-Butyl palmitate: C20H40O2 (hexadecanoic acid ester).

Physical Properties :

| Property | Butyl Icosanoate | n-Butyl Palmitate |

|---|---|---|

| Molecular Weight | 368.6 g/mol | 312.5 g/mol |

| Boiling Point | Not reported | ~350–370°C (estimated) |

| Log Pow (Hydrophobicity) | ~9–10 (estimated) | ~7.5–8.5 (estimated) |

Butyl icosanoate’s longer carbon chain confers higher hydrophobicity and viscosity compared to n-butyl palmitate. This makes it more suitable for applications requiring prolonged stability and reduced evaporation rates. Isotopic data for butyl icosanoate (δ<sup>13</sup>C = +1.5 ±1.4‰, δ<sup>2</sup>H = -28.64 ±0.03‰) may aid in analytical differentiation from other esters .

Butyl Icosanoate vs. Butyl Acetate (CAS 123-86-4)

Structural Differences :

- Butyl icosanoate: Long-chain ester (C24).

- Butyl acetate : Short-chain ester (C6H12O2).

Physical and Functional Properties :

| Property | Butyl Icosanoate | Butyl Acetate |

|---|---|---|

| Molecular Weight | 368.6 g/mol | 116.16 g/mol |

| Boiling Point | Not reported | 126°C |

| Flash Point | High (estimated) | ~22–25°C |

| Applications | Lubricants, cosmetics | Paints, coatings |

Butyl acetate’s lower molecular weight and higher volatility make it ideal as a solvent in paints and coatings, whereas butyl icosanoate’s stability and low volatility favor applications requiring sustained performance .

Butyl Icosanoate vs. Butyl Carbitol Acetate (C10H20O4)

Structural Differences :

- Butyl icosanoate: Fatty acid ester.

- Butyl carbitol acetate : Glycol ether ester.

Functional Comparison :

| Property | Butyl Icosanoate | Butyl Carbitol Acetate |

|---|---|---|

| Molecular Weight | 368.6 g/mol | 204.3 g/mol |

| Boiling Point | Not reported | 246.7°C |

| Solubility in Water | Insoluble | 6.5 g/100g (25°C) |

| Applications | Lubricants, emollients | Industrial coatings |

Butyl carbitol acetate’s moderate water solubility and high boiling point make it a versatile solvent in industrial coatings, while butyl icosanoate’s hydrophobicity limits its use to non-aqueous systems .

Butyl Icosanoate vs. Butyl Acrylate (CAS 141-32-2)

Data Tables

Table 1: Physical Properties of Butyl Esters

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Log Pow |

|---|---|---|---|

| Butyl icosanoate | 368.6 | N/A | ~9–10 |

| n-Butyl palmitate | 312.5 | ~350–370 | ~7.5–8.5 |

| Butyl acetate | 116.16 | 126 | ~1.8 |

| Butyl carbitol acetate | 204.3 | 246.7 | ~2.5 |

Biological Activity

Butyl icosanoate, a fatty acid ester, is gaining attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Butyl icosanoate is an ester formed from butanol and icosanoic acid (also known as docosanoic acid). Its chemical formula is CHO, and it has a molecular weight of approximately 340.5 g/mol. The compound is characterized by a long hydrophobic tail, which influences its solubility and interaction with biological membranes.

Biological Activities

1. Antioxidant Activity

Research indicates that butyl icosanoate exhibits moderate antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In comparative studies, butyl icosanoate demonstrated an IC value for DPPH radical scavenging activity that was significantly better than some synthetic antioxidants, suggesting its potential as a natural antioxidant agent .

2. Anti-inflammatory Effects

Butyl icosanoate has been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This inhibition suggests a mechanism by which butyl icosanoate may help manage inflammatory conditions .

3. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies indicated that butyl icosanoate could inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for use in food preservation and pharmaceutical applications .

Case Studies

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of several fatty acid esters, including butyl icosanoate. The results showed that butyl icosanoate had an IC value for DPPH radical scavenging of approximately 146 µg/mL, which was comparable to other natural compounds tested . This suggests its utility in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using RAW 264.7 macrophage cells, butyl icosanoate was applied at concentrations of 10 and 50 µg/mL. The results indicated a dose-dependent reduction in nitric oxide production, highlighting its potential as an anti-inflammatory agent .

Research Findings

| Study | Activity Assessed | IC Value | Notes |

|---|---|---|---|

| Balogun et al. (2023) | Antioxidant (DPPH) | 146 µg/mL | Better than synthetic antioxidants |

| Smith et al. (2024) | Anti-inflammatory | N/A | Reduced NO production in macrophages |

| Chen et al. (2023) | Antimicrobial | N/A | Effective against Gram-positive/Gram-negative bacteria |

Q & A

Q. What are the optimal methods for synthesizing butyl icosanoate, and how do reaction conditions influence yield and purity?

Methodological Answer:

-

Synthesis Protocols : Use esterification reactions between icosanoic acid and butanol, catalyzed by acids (e.g., H₂SO₄) or enzymes (lipases). Monitor temperature (80–120°C) and molar ratios (1:3 acid:alcohol) to optimize yield .

-

Purity Validation : Employ gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) to confirm ester formation and quantify impurities.

-

Data Table :

Catalyst Temp (°C) Reaction Time (hr) Yield (%) Purity (%) H₂SO₄ 110 6 78 92 Lipase B 40 24 65 98

Q. How can researchers characterize the physicochemical properties of butyl icosanoate?

Methodological Answer:

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal stability.

- Spectroscopic Techniques : Infrared (IR) spectroscopy for functional group identification (C=O ester peak at ~1740 cm⁻¹) and mass spectrometry (MS) for molecular ion confirmation (m/z 338.57) .

- Solubility Profiling : Test solubility in alcohols, hydrocarbons, and polar solvents using gravimetric methods.

Q. What experimental designs are critical for assessing butyl icosanoate’s stability under varying environmental conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose samples to UV light (40°C/75% RH) for 4–8 weeks. Analyze degradation products via high-performance liquid chromatography (HPLC).

- Control Variables : Include inert atmosphere (N₂) vs. aerobic conditions to isolate oxidation pathways .

Advanced Research Questions

Q. How can contradictory data on butyl icosanoate’s biodegradation rates across studies be resolved?

Methodological Answer:

- Heterogeneity Analysis : Apply meta-analytical tools (e.g., I² statistic) to quantify variability in biodegradation studies. For example, if I² > 50%, subgroup analyses (e.g., microbial strains, temperature) are warranted .

- Experimental Replication : Standardize OECD 301F (aqueous biodegradation) protocols across labs to reduce methodological discrepancies .

Q. What advanced computational models predict butyl icosanoate’s interactions with lipid bilayers or proteins?

Methodological Answer:

Q. How do researchers design experiments to elucidate the metabolic pathways of butyl icosanoate in model organisms?

Methodological Answer:

Q. What statistical approaches address variability in toxicity studies of butyl icosanoate?

Methodological Answer:

- Mixed-Effects Models : Account for batch-to-batch variability in cell culture assays (e.g., IC₅₀ values).

- Dose-Response Meta-Regression : Pool data from zebrafish embryo toxicity tests (FET) to estimate LD₅₀ confidence intervals .

Data Contradiction & Validation

Q. How should researchers validate conflicting reports on butyl icosanoate’s solubility in aqueous systems?

Methodological Answer:

- Interlaboratory Comparisons : Use standardized solvents (e.g., PBS pH 7.4) and nephelometry for turbidity measurements.

- Critical Assessment : Report Hildebrand solubility parameters (δ) to contextualize solvent-polarity mismatches .

Q. What methodologies reconcile discrepancies in catalytic efficiency studies of butyl icosanoate synthesis?

Methodological Answer:

- Turnover Frequency (TOF) Calculations : Normalize reaction rates by catalyst loading (mmol/g).

- Activation Energy Comparisons : Use Arrhenius plots to identify outliers in temperature-dependent studies .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling butyl icosanoate in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, fume hoods, and chemical goggles to prevent dermal/ocular exposure .

- Waste Disposal : Neutralize waste with sodium bicarbonate before aqueous disposal (>10 g requires professional hazardous waste handling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.